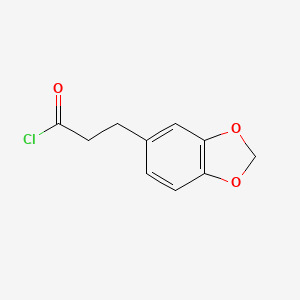

3-(1,3-Benzodioxol-5-yl)propanoyl chloride

Übersicht

Beschreibung

“3-(1,3-Benzodioxol-5-yl)propanoyl chloride” is a chemical compound with the molecular formula C10H9ClO3 . It is also known by other names such as “3-(1,3-Benzodioxol-5-yl)-propionyl chloride” and "3-(1,3-Benzodioxol-5-yl)propanoylchlorid" .

Molecular Structure Analysis

The molecular structure of “3-(1,3-Benzodioxol-5-yl)propanoyl chloride” can be represented by the InChIKey: UGTCVEYCIOVYME-UHFFFAOYAC . The compound has a molecular weight of 212.632 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,3-Benzodioxol-5-yl)propanoyl chloride” such as melting point, boiling point, density, and refractive index are not available in the search results .Wissenschaftliche Forschungsanwendungen

Fluorescence Derivatization Reagent

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride was identified as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography. This compound's reactivity was investigated with various alcohols, demonstrating its utility in analytical chemistry, particularly in enhancing detection sensitivity in chromatographic analyses (Iwata et al., 1986).

Lewis Acid Catalysis

A microporous metal-organic framework with exposed Mn2+ coordination sites was shown to catalyze the conversion of selected aldehydes and ketones to their corresponding cyanosilylated products rapidly. This transformation, catalyzed by coordinatively unsaturated Mn2+ ions serving as Lewis acids, highlights the potential of metal-organic frameworks in catalysis, particularly in selective transformations that could be beneficial in synthetic chemistry (Horike et al., 2008).

Catalytic Generation of Chlorine Radicals

The development of a C(sp3)-H cross-coupling platform enabled by the catalytic generation of chlorine radicals was reported. This innovative approach, utilizing aryl chlorides as both cross-coupling partners and the chlorine radical source, opens new avenues in the field of organic synthesis, particularly in the functionalization of C-H bonds under mild conditions (Shields & Doyle, 2016).

Eco-sustainable Synthesis and Biological Evaluation

Eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives was carried out, leading to compounds with significant anticancer, antibacterial, and DNA binding potential. This research underscores the importance of green chemistry in developing therapeutically valuable compounds with enhanced activity and reduced environmental impact (Gupta et al., 2016).

Wirkmechanismus

Target of Action

It is known that similar compounds have been designed based on the activity of indoles against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have been shown to exhibit good selectivity between cancer cells and normal cells .

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yl)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTCVEYCIOVYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzodioxol-5-yl)propanoyl chloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2814666.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)

![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)

![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2814675.png)

![4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2814677.png)

![2-amino-6-benzyl-4-(3-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2814678.png)

![Ethyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814682.png)